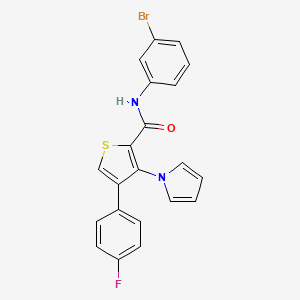
N-(3-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H14BrFN2OS and its molecular weight is 441.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-bromophenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by the following structural features:
- Bromophenyl and fluorophenyl substituents, which are known to influence biological activity.
- A pyrrole moiety that contributes to its pharmacological properties.
- A thiophene ring, which is often associated with various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrole and thiophene have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 5.0 | |
| Compound B | HT29 (colorectal cancer) | 7.5 | |
| Compound C | Jurkat (T-cell leukemia) | 6.0 |
The presence of halogen substituents (like bromine and fluorine) has been correlated with enhanced potency against cancer cells due to their electron-withdrawing properties, which can stabilize the active conformation of the drug.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies suggest that similar thiophene derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria.
The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticonvulsant Activity
Some derivatives of pyrrole and thiophene have shown promise in anticonvulsant activity. Research indicates that the incorporation of specific substituents can enhance efficacy in seizure models.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Bromine and Fluorine Substituents : These halogens increase lipophilicity and may enhance binding affinity to biological targets.
- Pyrrole Ring : The nitrogen atom in the pyrrole ring can participate in hydrogen bonding, improving interaction with biological macromolecules.
- Thiophene Ring : This moiety contributes to the overall stability and reactivity of the compound.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Anticancer Properties : A study published in MDPI demonstrated that a structurally similar compound exhibited significant growth inhibition in cancer cell lines, suggesting potential therapeutic applications in oncology .
- Antimicrobial Evaluation : Another investigation highlighted the antimicrobial efficacy of thiophene derivatives, showing that modifications can lead to enhanced activity against resistant bacterial strains .
属性
IUPAC Name |
N-(3-bromophenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN2OS/c22-15-4-3-5-17(12-15)24-21(26)20-19(25-10-1-2-11-25)18(13-27-20)14-6-8-16(23)9-7-14/h1-13H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWWJFHNZHARLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














